N-butylpyrrolidine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-butylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-3-6-11-9(12)8-5-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXHTJFPZVWWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

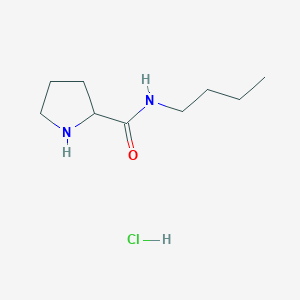

CCCCNC(=O)C1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-butylpyrrolidine-2-carboxamide hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-butylpyrrolidine-2-carboxamide Hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's chemical properties is the bedrock of innovation. This guide delves into the chemical and predicted biological landscape of this compound. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document adopts a standard and scientifically rigorous approach used in early-phase drug discovery: leveraging data from structurally and functionally related analogs to build a robust predictive profile.

The narrative herein is grounded in the well-documented chemistry and pharmacology of the racetam class of compounds, particularly the highly successful antiepileptic drugs Levetiracetam and Brivaracetam. By examining their synthesis, analytical characterization, and mechanism of action, we can construct a scientifically sound hypothesis for the properties and behavior of this compound, providing a valuable framework for future research and development.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule belonging to the pyrrolidine class. Its structure features a pyrrolidine ring, a carboxamide functional group at the C2 position, and a butyl group attached to the amide nitrogen. The hydrochloride salt form is intended to enhance aqueous solubility and stability.

The core structure is analogous to known central nervous system (CNS) active agents, suggesting its potential for neurological applications.[1][2] Physicochemical properties are critical determinants of a compound's behavior, influencing everything from reaction kinetics to bioavailability. Below is a table summarizing the known and predicted properties.

| Property | Value (Predicted or Calculated) | Source / Rationale |

| IUPAC Name | N-butylpyrrolidine-2-carboxamide;hydrochloride | Standard Nomenclature |

| CAS Number | 1236266-64-0 | [3] |

| Molecular Formula | C₉H₁₉ClN₂O | Calculated |

| Molecular Weight | 206.71 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Based on related hydrochloride salts.[4] |

| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |

| Predicted LogP | < 1.0 | The butyl group adds lipophilicity, but the protonated amine and carboxamide group increase hydrophilicity. The overall value is expected to be low, favoring aqueous solubility. |

| Stereochemistry | Exists as (S) and (R) enantiomers | The C2 carbon of the pyrrolidine ring is a chiral center. Biological activity is often stereospecific, as seen with Levetiracetam ((S)-enantiomer).[1] |

Synthesis and Structural Elucidation

The synthesis of N-substituted pyrrolidine-2-carboxamides is a well-established process in medicinal chemistry. The most direct and logical approach involves the amide coupling of a protected pyrrolidine-2-carboxylic acid (proline) derivative with butylamine.

Proposed Synthetic Pathway

The causality behind this multi-step synthesis is rooted in the need to control reactivity and ensure the desired product is formed with high purity.

-

Protection of the Proline Nitrogen: The secondary amine of the starting material, L-proline or D-proline (to achieve the desired stereochemistry), is highly nucleophilic and would interfere with the subsequent activation of the carboxylic acid. A Boc (tert-butyloxycarbonyl) protecting group is a standard choice due to its stability under coupling conditions and its clean removal under mild acidic conditions.

-

Carboxylic Acid Activation: To facilitate amide bond formation, the carboxylic acid must be converted into a more reactive species. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC are industry standards that create highly reactive esters in situ, which are then readily attacked by the amine.

-

Amide Coupling: The activated proline derivative is reacted with butylamine. The nucleophilic primary amine of butylamine attacks the activated carbonyl carbon, forming the desired amide bond.

-

Deprotection and Salt Formation: The Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Using HCl directly yields the final hydrochloride salt, this compound.

Caption: Proposed synthetic workflow for N-butylpyrrolidine-2-carboxamide HCl.

Structural Characterization Protocol

Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic techniques provides a complete structural picture.[5]

Step-by-Step Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the carbon-hydrogen framework and connectivity.[6]

-

Sample Prep: Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: Expect characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the methylene groups), distinct signals for the protons on the pyrrolidine ring, and exchangeable protons for the amide and ammonium groups.

-

¹³C NMR: Expect 9 distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the amide will be the most downfield signal.

-

2D NMR (COSY, HSQC): These experiments are run to definitively assign proton signals to their corresponding carbons and confirm proton-proton coupling networks, validating the overall structure.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the free base.

-

Method: Use Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of the free base (N-butylpyrrolidine-2-carboxamide) at m/z 171.15.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To confirm the presence of key functional groups.[7]

-

Sample Prep: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.

-

Expected Absorptions:

-

~3300-3400 cm⁻¹ (N-H stretch of the secondary amine salt and amide)

-

~2800-3000 cm⁻¹ (C-H stretches of alkyl groups)

-

~1650-1680 cm⁻¹ (C=O stretch of the secondary amide, Amide I band)

-

-

Analytical Methodology for Purity and Quality Control

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical requirement. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8]

HPLC Method for Purity Determination

-

Principle: This method separates the target compound from any potential impurities (e.g., starting materials, by-products) based on their differential partitioning between a stationary phase and a mobile phase. UV detection is suitable due to the presence of the amide chromophore.

-

Instrumentation:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.

-

Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A gradient allows for the elution of compounds with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Protocol:

-

Standard Preparation: Prepare a stock solution of a well-characterized reference standard of this compound in the mobile phase at a known concentration (e.g., 1.0 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (Area Percent method).

-

Caption: A typical workflow for analytical method development and validation.

Predicted Pharmacological Profile: A Mechanistic Hypothesis

The striking structural similarity between N-butylpyrrolidine-2-carboxamide and the core scaffolds of Levetiracetam and Brivaracetam provides a strong basis for a mechanistic hypothesis.[1][9]

Primary Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)

-

Hypothesis: N-butylpyrrolidine-2-carboxamide is predicted to act as a ligand for Synaptic Vesicle Glycoprotein 2A (SV2A).

-

Causality and Rationale: SV2A is an integral membrane protein found in synaptic vesicles and is the primary molecular target for both Levetiracetam and Brivaracetam.[9] The binding affinity of these drugs to SV2A correlates strongly with their anticonvulsant potency.[1] The (S)-enantiomer of Levetiracetam is the pharmacologically active form, highlighting the stereospecific nature of this interaction. It is therefore hypothesized that one of the enantiomers of N-butylpyrrolidine-2-carboxamide will exhibit preferential binding to SV2A.

Proposed Mechanism of Action

Binding to SV2A is believed to modulate the release of neurotransmitters. While the precise downstream effects are still under investigation, the leading theory is that SV2A ligands reduce neuronal hyperexcitability by affecting the presynaptic release of excitatory neurotransmitters like glutamate.[10] They appear to enhance synaptic depression during periods of high-frequency neuronal firing, which is characteristic of epileptic seizure activity, without affecting normal basal neurotransmission.[9]

Caption: Predicted mechanism: binding to SV2A modulates neurotransmitter release.

Conclusion

This compound is a compound of significant interest due to its structural relationship to a class of proven CNS therapeutics. While direct experimental data is sparse, a comprehensive chemical profile can be reliably predicted based on established principles of organic synthesis, analytical chemistry, and pharmacology. The proposed synthetic route is robust and leverages standard methodologies. The analytical framework presented provides a clear path for structural confirmation and quality control. Most compellingly, the mechanistic hypothesis, centered on the SV2A protein, offers a targeted direction for future pharmacological and biological evaluation. This guide serves as a foundational document for researchers aiming to explore the full potential of this and related molecules in the field of drug development.

References

-

Molecules. (2018). A new chemoenzymatic synthesis of the chiral key intermediate of the antiepileptic brivaracetam. [Link]

-

ACS Omega. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

-

Wikipedia. Brivaracetam. [Link]

-

E3S Web of Conferences. (2021). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. [Link]

-

ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link]

-

SynZeal. Levetiracetam USP Related Compound A. [Link]

-

Alchem.Pharmtech. N-(sec-Butyl)pyrrolidine-2-carboxamide hydrochloride. [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]

-

PubChem. 1-butylpyrrolidin-2-one. [Link]

-

PubChem. N-phenylpyrrolidine-2-carboxamide. [Link]

-

PubChem. (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. [Link]

-

ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

-

ResearchGate. (2012). Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night of the Realm (Nottingham). [Link]

-

PubChem. 1-Butylpyrrolidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1236266-64-0|this compound|BLD Pharm [bldpharm.com]

- 4. (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride | C6H13ClN2O | CID 18664331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Brivaracetam - Wikipedia [en.wikipedia.org]

- 10. e3s-conferences.org [e3s-conferences.org]

Unlocking the Therapeutic Potential of N-Butylpyrrolidine-2-Carboxamide Hydrochloride and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent three-dimensional geometry allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This technical guide delves into the therapeutic landscape of N-butylpyrrolidine-2-carboxamide hydrochloride and the broader class of pyrrolidine-2-carboxamide derivatives. Synthesizing current research, this document will explore validated and potential therapeutic targets, focusing on oncology and infectious diseases. We will provide in-depth analysis of key signaling pathways, detailed experimental protocols for target validation, and a summary of reported quantitative data to empower researchers in their drug discovery endeavors.

The Pyrrolidine-2-Carboxamide Scaffold: A Versatile Framework

The pyrrolidine ring, a five-membered saturated heterocycle, offers a robust and sterically defined framework for drug design. The carboxamide moiety at the 2-position provides a key interaction point, often participating in hydrogen bonding with target proteins. The N-butyl group, in the case of the title compound, contributes to the lipophilicity, which can influence cell permeability and binding affinity. The versatility of this scaffold lies in the ability to readily modify substituents on the pyrrolidine ring and the carboxamide nitrogen, allowing for the fine-tuning of pharmacological properties.

Therapeutic Target I: Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolidine-2-carboxamide derivatives have emerged as potent inhibitors of key kinases involved in cancer cell proliferation and survival, namely the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2]

Dual Inhibition of EGFR and CDK2

Recent studies have highlighted a novel series of pyrrolidine-carboxamide derivatives that exhibit dual inhibitory activity against both EGFR and CDK2.[2] This dual-targeting approach is a promising strategy to overcome resistance mechanisms and enhance anti-cancer efficacy.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.

Caption: EGFR Signaling Pathway in Cancer.

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. The CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. Aberrant CDK2 activity is a common feature in cancer, leading to unchecked cell cycle progression.

Caption: Role of CDK2 in the G1/S Cell Cycle Transition.

Quantitative Data: In Vitro Inhibitory Activity

Several pyrrolidine-carboxamide derivatives have demonstrated potent inhibitory activity against EGFR and CDK2. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

| Compound Class | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |

| Pyrrolidine-carboxamide derivatives (7e, 7g, 7k, 7n, 7o) | EGFR | 87 - 107 | Erlotinib | 80 | [2] |

| Pyrrolidine-carboxamide derivatives (7e, 7g, 7k, 7n, 7o) | CDK2 | 15 - 31 | Dinaciclib | 20 | [2] |

| 5-substituted-indole-2-carboxamides (5c, 5g, 5i, 5j) | EGFR | 85 - 124 | Erlotinib | 80 | [3] |

| 5-substituted-indole-2-carboxamides (5c, 5g) | CDK2 | 33 - 46 | - | - | [3] |

Experimental Protocols

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against recombinant EGFR kinase.

Workflow:

Caption: Workflow for a typical EGFR biochemical kinase assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

-

-

Compound Plating:

-

In a 96-well or 384-well plate, perform serial dilutions of the test compound stock to achieve the desired final concentrations. Include appropriate controls (e.g., vehicle control with DMSO, positive control inhibitor like Erlotinib, and no-enzyme control).

-

-

Enzyme Addition:

-

Add the diluted EGFR enzyme to each well, except for the no-enzyme control wells.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

-

-

Signal Detection:

-

The method of detection will depend on the assay format. For fluorescent assays, monitor the increase in fluorescence over time using a plate reader. For luminescent assays (e.g., ADP-Glo™), after a set reaction time, add reagents to stop the reaction and generate a luminescent signal proportional to the ADP produced.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

A similar protocol can be followed for assessing CDK2 inhibition, with specific reagents for this kinase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Use a recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme complex.

-

A common substrate for CDK2 is a peptide derived from Histone H1 or the Retinoblastoma protein (Rb).

-

Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

-

Compound Plating and Assay Procedure:

-

Follow steps 2-5 as described for the EGFR kinase assay, substituting the specific CDK2 reagents.

-

-

Signal Detection and Data Analysis:

-

Utilize a suitable detection method, such as the ADP-Glo™ kinase assay, which measures ADP production.

-

Follow steps 6-7 as described for the EGFR kinase assay to determine the IC50 values.

-

Therapeutic Target II: Infectious Diseases - Antitubercular Activity

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) poses a severe threat to global health. Pyrrolidine carboxamides have been identified as a novel class of inhibitors targeting the enoyl-acyl carrier protein (ACP) reductase (InhA), a critical enzyme in the mycobacterial cell wall biosynthesis.[4]

InhA and Mycolic Acid Synthesis

InhA is a key enzyme in the type II fatty acid synthase (FAS-II) pathway of Mtb. This pathway is responsible for the elongation of fatty acids that are precursors to mycolic acids, the major and essential component of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. Notably, InhA is the primary target of the frontline drug isoniazid, but resistance often arises from mutations in the enzyme that activates isoniazid, not in InhA itself. Direct inhibitors of InhA, such as certain pyrrolidine carboxamides, can therefore bypass this common resistance mechanism.

Caption: Workflow for a spectrophotometric InhA inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve test compounds in 100% DMSO.

-

Prepare a reaction buffer (e.g., 30 mM PIPES pH 7.5, 50 mM NaCl, 0.1 mM EDTA).

-

Prepare solutions of recombinant InhA enzyme, NADH, and the substrate 2-trans-octanoyl-CoA.

-

-

Pre-incubation:

-

In a UV-transparent 96-well plate, add the reaction buffer, InhA enzyme (e.g., 100 nM final concentration), NADH (e.g., 0.25 mM final concentration), and the test compound at various concentrations.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation:

-

Start the reaction by adding the substrate, 2-trans-octanoyl-CoA (e.g., 1.5 mM final concentration).

-

-

Absorbance Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) using a spectrophotometer plate reader. This decrease corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Determining the MIC is crucial for assessing the whole-cell activity of a compound. The broth microdilution method is a standard approach, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). [5][6] Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 50 or 100 µL.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5-1.0.

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control) with the prepared bacterial suspension. Include a growth control well (no compound).

-

Seal the plates and incubate at 37°C in a humidified incubator.

-

-

Reading and Interpretation:

-

After a defined incubation period (typically 7-14 days for M. tuberculosis), assess bacterial growth. This can be done visually (turbidity) or by using a growth indicator like Resazurin, which changes color in the presence of viable bacteria.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Other Potential Therapeutic Targets and Future Directions

The therapeutic potential of the pyrrolidine-2-carboxamide scaffold is not limited to oncology and tuberculosis. The literature suggests a broad spectrum of biological activities for this class of compounds, opening up exciting avenues for future research. [7]

-

Antiviral Activity: Certain pyrrolidine-containing molecules, such as Ombitasvir, are used in the treatment of Hepatitis C, highlighting the potential of this scaffold in developing novel antiviral agents. [8]* Anti-inflammatory Activity: The pyrrolidine core is present in various compounds with demonstrated anti-inflammatory properties. [7]* Antidiabetic Activity: Pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. [9] The continued exploration of structure-activity relationships, coupled with modern drug design strategies, will undoubtedly uncover new therapeutic applications for this compound and its analogs.

Conclusion

This compound belongs to a class of compounds with immense therapeutic potential. The pyrrolidine-2-carboxamide scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of key targets in oncology and infectious diseases. This guide has provided a comprehensive overview of the scientific rationale, quantitative data, and detailed experimental protocols to aid researchers in harnessing the potential of this important chemical class. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will continue to yield novel and effective therapeutic agents.

References

-

Arhema, F. O., Zhao, B., Furaiji, N., Wang, L., Abou-Zied, H. A., Fathy, H. M., Mohamed, F. A. M., Youssif, B. G. M., & Wu, C. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]

-

Arhema, F. O., Zhao, B., Furaiji, N., Wang, L., Abou-Zied, H. A., Fathy, H. M., Mohamed, F. A. M., Youssif, B. G. M., & Wu, C. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]

-

Arhema, F. O., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Jouf University. Available at: [Link]

-

Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research. Available at: [Link]

-

Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research. Available at: [Link]

-

Mugumbate, G., et al. (2017). Enzymatic assays (InhA). Bio-protocol. Available at: [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Bhat, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]

-

Islam, M. T., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. Available at: [Link]

-

Sarr, M., et al. (2017). Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. Molecules. Available at: [Link]

-

CLSI. (2018). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Matviiuk, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

-

Arhema, F. O., et al. (2024). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Wiley Online Library. Available at: [Link]

-

Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science Translational Medicine. Available at: [Link]

-

CLSI. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). Clinical and Laboratory Standards Institute. Available at: [Link]

-

Salve, P. S., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon. Available at: [Link]

-

Heysell, S. K., et al. (2015). Sensititre MYCOTB MIC Plate for Testing Mycobacterium tuberculosis Susceptibility to First- and Second-Line Drugs. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Cambau, E., et al. (2018). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. RePub, Erasmus University Repository. Available at: [Link]

-

CLSI. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. National Center for Biotechnology Information. Available at: [Link]

-

He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2010). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Dessen, A., et al. (1999). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry. Available at: [Link]

-

Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]

-

Ezzat, M., et al. (2023). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. Available at: [Link]

-

G1 Therapeutics, Inc. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics, Inc.. Available at: [Link]

-

Abd El-All, A. S., et al. (2021). The IC 50 Result of the Target Compounds against CDK2 En- zyme. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2023). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 6. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide: The Synthesis of Levetiracetam and the Role of Pyrrolidine-Based Intermediates

A Note to the Researcher: This guide provides a comprehensive overview of the synthesis of the antiepileptic drug Levetiracetam. While the inquiry specified N-butylpyrrolidine-2-carboxamide hydrochloride as a key intermediate, a thorough review of the scientific literature and patent landscape indicates that the primary and industrially significant precursor is, in fact, (S)-2-aminobutanamide and its hydrochloride salt. This compound possesses a different chemical structure and is not a recognized intermediate in the established synthetic routes to Levetiracetam.

Therefore, to ensure scientific accuracy and provide the most valuable information to researchers, this guide will focus on the well-documented and validated synthesis of Levetiracetam via (S)-2-aminobutanamide hydrochloride. We will also include a discussion on N-butylpyrrolidine-2-carboxamide to provide clarity on its chemical nature in the context of pyrrolidine derivatives.

Introduction: Levetiracetam and the Quest for Efficient Synthesis

Levetiracetam, marketed under the brand name Keppra®, is a second-generation antiepileptic drug widely used in the treatment of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.[1] Its favorable safety profile and minimal drug-drug interactions have made it a cornerstone in epilepsy management.[1] The therapeutic efficacy of Levetiracetam is critically dependent on its specific stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient (API).[2]

The synthesis of enantiomerically pure Levetiracetam has been a subject of extensive research, with a focus on developing efficient, scalable, and cost-effective manufacturing processes.[2][3] A key strategy in achieving this is the use of chiral intermediates that introduce the desired stereochemistry early in the synthetic sequence, thus avoiding costly and often inefficient resolution steps of the final product. The most prominent of these intermediates is (S)-2-aminobutanamide hydrochloride.

This technical guide will provide a detailed exploration of the synthesis of Levetiracetam, with a focus on the preparation of the (S)-2-aminobutanamide hydrochloride intermediate and its subsequent conversion to the final API. We will delve into the rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and discuss the analytical methods crucial for quality control.

Part 1: The Cornerstone Intermediate: Synthesis of (S)-2-Aminobutanamide Hydrochloride

The synthesis of (S)-2-aminobutanamide hydrochloride is a critical step in the industrial production of Levetiracetam. A common and efficient method starts from the readily available chiral precursor, L-threonine. This approach leverages the inherent stereochemistry of the natural amino acid to produce the desired enantiomer of the intermediate.

Causality Behind the Synthetic Strategy

The choice of L-threonine as a starting material is strategic due to its specific stereoconfiguration, which corresponds to the desired (S)-configuration at the alpha-carbon of the target intermediate. The synthesis involves a two-step process: the conversion of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis to yield (S)-2-aminobutanamide hydrochloride.[3] The use of biotransformation in the first step offers mild reaction conditions and high stereoselectivity.[3]

Experimental Protocol: Synthesis of (S)-2-Aminobutanamide Hydrochloride from L-2-Aminobutyric Acid

This protocol details the conversion of L-2-aminobutyric acid to (S)-2-aminobutanamide hydrochloride through esterification and subsequent ammonolysis.

Step 1: Esterification of L-2-Aminobutyric Acid

-

Reaction Setup: To a 1000 mL flask equipped with a stirrer, add 85.3 g of L-2-aminobutyric acid and 380 mL of methanol.

-

Cooling: Cool the mixture to 4°C with constant stirring (200-250 rpm).

-

Addition of Thionyl Chloride: Slowly and evenly, add 82 mL of thionyl chloride dropwise over approximately 3 hours, maintaining the temperature at 4°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the conversion efficiency exceeds 99%.

-

Work-up: Remove the methanol by concentration under reduced pressure. The resulting white solid, (S)-2-aminobutyric acid methyl ester hydrochloride, is then dried. Yields of approximately 127.2 g are expected.[3]

Step 2: Ammonolysis of (S)-2-Aminobutyric Acid Methyl Ester Hydrochloride

-

Preparation of Ammoniacal Liquor: In a 100 mL flask with a stirrer, prepare a saturated solution of ammonia in methanol (ammoniacal liquor) and pre-cool it to 4°C.

-

Reaction: Add 10.0 g of the (S)-2-aminobutyric acid methyl ester hydrochloride obtained in the previous step to 70 mL of the pre-cooled saturated ammoniacal liquor.

-

Temperature Control: Maintain the reaction temperature between 0-4°C with stirring (200-250 rpm) for 18 hours, or until the conversion efficiency is greater than 99% as determined by HPLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting white solid is (S)-2-aminobutanamide hydrochloride. After vacuum drying, a yield of approximately 7.5 g (83.3% yield) with a purity of 99.2% can be achieved.[3]

Characterization of (S)-2-Aminobutanamide Hydrochloride

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H-NMR (400MHz, D₂O) | δ 1.383 (t, 3H), 2.623 (m, 2H), 5.372 (t, 1H)[3] |

| ¹³C-NMR (400MHz, D₂O) | δ 10.962 (CH₃), 26.848 (CH₂), 56.702 (CH), 174.851 (C=O)[3] |

| Purity (HPLC) | > 99% |

Part 2: The Final Step: Conversion to (S)-Levetiracetam

The conversion of (S)-2-aminobutanamide hydrochloride to Levetiracetam involves a condensation reaction with 4-chlorobutyryl chloride followed by an intramolecular cyclization. This is a crucial step where the pyrrolidinone ring of the final drug molecule is formed.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution where the amino group of (S)-2-aminobutanamide attacks the carbonyl carbon of 4-chlorobutyryl chloride. The resulting intermediate then undergoes an intramolecular cyclization, where the amide nitrogen displaces the chlorine atom on the butyl chain to form the five-membered pyrrolidinone ring. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction and to facilitate the cyclization step.

Diagram of the Levetiracetam Synthesis Pathway

Caption: Synthetic pathway of Levetiracetam from L-2-Aminobutyric Acid.

Experimental Protocol: Synthesis of Levetiracetam

-

Reaction Setup: In a suitable reaction vessel, suspend (S)-2-aminobutanamide hydrochloride (1 equivalent) in a solvent such as dichloromethane.

-

Addition of Base: Add a base, for example, potassium hydroxide (2-3 equivalents), to the suspension.

-

Condensation: Cool the mixture to a low temperature (e.g., 0-5°C) and slowly add 4-chlorobutyryl chloride (1-1.2 equivalents).

-

Reaction and Cyclization: Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC). The cyclization to form Levetiracetam occurs in situ.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water to remove inorganic salts. The organic layer is then concentrated, and the crude Levetiracetam is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a white crystalline solid.

Part 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of the synthesized Levetiracetam is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

| Analytical Technique | Purpose | Typical Parameters/Results |

| HPLC | Purity assessment and quantification of impurities. | Reverse-phase column (e.g., C18), UV detection at ~210 nm. Purity >99.5%. |

| ¹H-NMR | Structural confirmation. | Spectra should be consistent with the known structure of Levetiracetam. |

| Mass Spectrometry | Molecular weight confirmation. | Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion at m/z 171.1. |

| Chiral HPLC | Enantiomeric purity determination. | Chiral stationary phase to separate (S)- and (R)-enantiomers. Enantiomeric excess >99%. |

| Melting Point | Purity and identity confirmation. | 118-120°C. |

Part 4: A Note on N-butylpyrrolidine-2-carboxamide

As mentioned in the introductory note, N-butylpyrrolidine-2-carboxamide is structurally distinct from the key intermediates of Levetiracetam. While both are pyrrolidine derivatives, the substitution pattern is different.

Structural Comparison

Caption: Structural comparison of a key Levetiracetam intermediate and N-butylpyrrolidine-2-carboxamide.

While specific synthetic details for this compound are not widely published in the context of Levetiracetam synthesis, a general approach to its synthesis would likely involve the amidation of pyrrolidine-2-carboxylic acid with n-butylamine.[4]

General Synthetic Approach for N-substituted Pyrrolidine-2-carboxamides

-

Activation of the Carboxylic Acid: Pyrrolidine-2-carboxylic acid (proline) can be activated by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]

-

Amidation: The activated carboxylic acid is then reacted with n-butylamine to form the amide bond, yielding N-butylpyrrolidine-2-carboxamide.

-

Salt Formation: The resulting free base can be converted to the hydrochloride salt by treatment with hydrochloric acid.

While N-butylpyrrolidine-2-carboxamide and its derivatives may have their own biological activities, they are not the established precursors for the industrial synthesis of Levetiracetam.

Part 5: Safety and Handling

The synthesis of Levetiracetam and its intermediates involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thionyl Chloride: Corrosive and toxic. Reacts violently with water.

-

4-Chlorobutyryl Chloride: Corrosive and a lachrymator.

-

Potassium Hydroxide: Corrosive.

-

Organic Solvents (Methanol, Dichloromethane, Ethyl Acetate): Flammable and/or toxic.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]

Conclusion

The synthesis of Levetiracetam is a well-refined process that relies on the use of the chiral intermediate (S)-2-aminobutanamide hydrochloride to ensure the production of the therapeutically active (S)-enantiomer. This guide has provided an in-depth look at the key synthetic steps, the rationale behind the methodologies, and the analytical techniques required for quality control. While this compound is a pyrrolidine derivative, it is not a recognized intermediate in the mainstream synthesis of Levetiracetam. A clear understanding of the correct synthetic pathways and intermediates is crucial for researchers and professionals in the field of drug development.

References

-

ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]

- Reddy, K. S., et al. (n.d.). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.

- CN103045667A. (2013, April 17). Preparation method of S-(+)-2-aminobutanamide hydrochloride.

-

Zheng, J., et al. (2019). Total synthesis of levetiracetam. Organic & Biomolecular Chemistry, 17(10), 2770-2775. [Link]

-

ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]

-

Alfa Aesar. (2018, October 5). SAFETY DATA SHEET: 1-Butylpyrrolidin-2-one. Alfa Aesar. [Link]

-

Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link]

-

Pathy, D. K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. [Link]

Sources

- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 2. file.echemi.com [file.echemi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. rroij.com [rroij.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of N-butylpyrrolidine-2-carboxamide Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-butylpyrrolidine-2-carboxamide hydrochloride in organic solvents. In the absence of direct experimental data for this specific compound, this guide leverages solubility data from the structurally analogous local anesthetic compounds, bupivacaine hydrochloride and ropivacaine hydrochloride, to establish a predictive framework. A detailed exploration of the theoretical principles governing the dissolution of hydrochloride salts in organic media is presented, followed by a robust, step-by-step experimental protocol for solubility determination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights for formulation and process development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimate therapeutic efficacy.[1] For hydrochloride salts such as this compound, understanding their solubility profile in a diverse range of organic solvents is paramount for various stages of drug development, including crystallization, purification, and the preparation of stable dosage forms.[2][3] This guide delves into the multifaceted nature of solubility, providing a theoretical framework and a practical, validated methodology for its determination.

This compound, a compound with a polar carboxamide group and a pyrrolidine ring, is anticipated to exhibit solubility behavior influenced by its ionic character as a hydrochloride salt and the lipophilic nature of the N-butyl substituent. The interplay of these structural features with the properties of organic solvents dictates the extent of its dissolution.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] Substances with similar polarities and intermolecular forces are more likely to be miscible. For an ionic compound like this compound, dissolution in an organic solvent is a thermodynamically driven process governed by the balance of several energetic contributions:

-

Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice of the hydrochloride salt together.

-

Solvation Energy: The energy released when the dissociated ions are surrounded and stabilized by solvent molecules.

-

Cavitation Energy: The energy needed to create a void within the solvent to accommodate the solute molecule.

A favorable dissolution process occurs when the solvation energy sufficiently overcomes the lattice energy. The physicochemical properties of both the solute and the solvent are critical in this energetic balance.

The Influence of Solvent Properties

The ability of an organic solvent to dissolve this compound is primarily dependent on:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the electrostatic interactions between the cation and anion of the salt, thereby facilitating their separation and dissolution.[5]

-

Hydrogen Bonding Capacity: Solvents capable of acting as hydrogen bond donors or acceptors can interact favorably with the amide and hydrochloride functionalities of the solute, enhancing solvation.

-

Cohesive Energy Density: This property reflects the strength of the intermolecular forces within the solvent. A significant mismatch in cohesive energy densities between the solute and solvent can hinder solubility.[5]

The Common Ion Effect

It is crucial to consider the "common ion effect" when working with hydrochloride salts. The presence of chloride ions from other sources can suppress the solubility of the hydrochloride salt.[6] While this is more pronounced in aqueous media, it can also be a factor in certain organic solvent systems.

Predictive Solubility Based on Structural Analogues

Due to the lack of publicly available solubility data for this compound, we can infer its likely behavior by examining structurally similar compounds. Bupivacaine hydrochloride and ropivacaine hydrochloride are excellent analogues, both being amide-containing, nitrogen-heterocyclic local anesthetics that are formulated as hydrochloride salts.

Solubility Data for Bupivacaine and Ropivacaine Hydrochlorides

The following table summarizes the reported solubility of these analogues in various organic solvents. This data provides a valuable starting point for selecting appropriate solvents for this compound.

| Solvent | Bupivacaine HCl Solubility | Ropivacaine HCl Solubility | Solvent Type | Anticipated Solubility for this compound |

| Methanol | Soluble[2][3][7] | Soluble[8][9] | Polar Protic | High |

| Ethanol | Soluble (approx. 30 mg/mL)[10] | Soluble (≥50.2 mg/mL)[11] | Polar Protic | High |

| 1-Propanol | Soluble[2][3][7] | Low[5] | Polar Protic | Moderate to High |

| 2-Propanol | Soluble[2][3][7] | - | Polar Protic | Moderate to High |

| 1-Butanol | Soluble[2][3][7] | High[5] | Polar Protic | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 25 mg/mL)[10] | Soluble (≥42.6 mg/mL)[11] | Polar Aprotic | High |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL)[10] | Soluble[2][3][7] | Polar Aprotic | High |

| Acetic Acid | Soluble[2][3][7] | - | Polar Protic | High (potential for reaction) |

| Tetrahydrofuran (THF) | - | Highest among tested solvents[5] | Polar Aprotic | Moderate |

| Acetonitrile | - | Lowest among tested solvents[5] | Polar Aprotic | Low |

Based on this analogue data, this compound is expected to exhibit good solubility in polar protic solvents such as methanol and ethanol, and in polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents is likely to be limited.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The gravimetric shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[2][7][12]

Materials and Equipment

-

This compound (ensure purity and characterization)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and inert liners

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the chosen solvents)

-

Pipettes and other standard laboratory glassware

-

Drying oven

Experimental Workflow Diagram

Caption: Gravimetric Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a tared vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[12]

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker. Agitate the slurry for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. The temperature must be carefully controlled and recorded.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a chemically resistant filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed container.

-

Record the total weight of the container and the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the compound).

-

Once all the solvent has been removed, allow the container to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solute.

-

-

Calculation: The solubility can be calculated and expressed in various units, such as mg/mL or g/100g of solvent.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Solubility ( g/100g solvent) = [(Mass of dried solute in g) / (Mass of solvent in g)] x 100

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following should be incorporated:

-

Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 12, 24, 48, and 72 hours) until the measured solubility remains constant.

-

Purity of Materials: The purity of both the solute and the solvent should be confirmed before commencing the experiment.[12]

-

Temperature Control: Maintain and monitor the temperature of the system with high precision, as solubility is highly temperature-dependent.[2][3][7]

-

Replicate Experiments: Perform all solubility measurements in triplicate to assess the precision and reproducibility of the method.

Data Interpretation and Logical Relationships

The relationship between solvent properties and the measured solubility of this compound can be visualized to derive a deeper understanding of the underlying intermolecular forces.

Caption: Factors Influencing the Solubility of N-butylpyrrolidine-2-carboxamide HCl.

This diagram illustrates that high solubility is favored by a strong interaction potential between the solute and solvent, which is enhanced by high solvent polarity and hydrogen bonding capacity, and a good match in cohesive energy densities.

Conclusion

References

-

Ghumara, R., Patel, C., Bhatt, K., Patel, S., Parikh, J., Desai, A., & Vaghani, H. (2023, February 25). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. Journal of Chemical & Engineering Data. [Link]

-

ResearchGate. (n.d.). Solid-liquid equilibrium of ropivacaine in fourteen organic solvents: An experimental and molecular simulation study. Request PDF. [Link]

-

ResearchGate. (n.d.). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. Request PDF. [Link]

-

American Chemical Society. (2023, February 15). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. [Link]

-

National Center for Biotechnology Information. (n.d.). Bupivacaine. PubChem. [Link]

-

Allmpus. (n.d.). Ropivacaine Hydrochloride Monohydrate. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Parmar, V. K., et al. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. allmpus.com [allmpus.com]

- 9. Ropivacaine Hydrochloride | 132112-35-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. apexbt.com [apexbt.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

N-butylpyrrolidine-2-carboxamide hydrochloride molecular weight and formula

An In-Depth Technical Guide to N-butylpyrrolidine-2-carboxamide hydrochloride

Introduction

The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, cyclic backbone, derived from the amino acid proline, provides a well-defined conformational constraint that is often crucial for specific molecular interactions with biological targets. This guide provides a comprehensive technical overview of a specific derivative, this compound.

Aimed at researchers, chemists, and drug development professionals, this document details the fundamental properties, synthesis, potential applications, and handling considerations for this compound. The information presented is synthesized from established chemical principles and available data, providing a foundational resource for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the amide formed between proline and n-butylamine. The presence of the hydrochloride group enhances the compound's solubility in aqueous media, a common strategy in drug development to improve bioavailability and handling properties.

The core chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1236266-64-0 | [1] |

| Molecular Formula | C₉H₁₉ClN₂O | [1] |

| Molecular Weight | 206.71 g/mol | [1] |

| MDL Number | MFCD13562381 | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound relies on standard, well-established amide bond formation chemistry. The general strategy involves the coupling of a proline derivative with n-butylamine.

Synthetic Rationale

The most common and efficient method for synthesizing such amides is a two-step, one-pot process starting from the corresponding carboxylic acid, L-proline (or its hydrochloride salt).[2][3]

-

Activation of the Carboxylic Acid : The carboxylic acid group of proline is first converted into a more reactive species, typically an acid chloride. This is achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3] This activation step is critical as the direct reaction between a carboxylic acid and an amine is generally too slow to be practical.

-

Amide Coupling : The activated acid chloride is then reacted in situ with the primary amine, n-butylamine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the stable amide bond and release hydrogen chloride (HCl) as a byproduct.

-

Salt Formation : Since the reaction often generates HCl, and the starting proline and resulting product contain basic nitrogen atoms, the final product is conveniently isolated as its hydrochloride salt, which often aids in purification by crystallization.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical literature for similar compounds and should be adapted and optimized under proper laboratory safety protocols.

Materials:

-

L-proline (or L-proline hydrochloride)

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

n-Butylamine

-

Anhydrous dichloromethane (DCM) or a suitable inert solvent

-

Anhydrous diethyl ether

Procedure:

-

Activation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (N₂ or Ar), suspend L-proline (1 equivalent) in anhydrous DCM.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acid chloride is often accompanied by the evolution of SO₂ and HCl gas, which should be vented through a proper scrubbing system.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours or until the reaction mixture becomes a clear solution, indicating the formation of prolyl chloride.

-

Coupling: Re-cool the reaction mixture to 0 °C.

-

In a separate flask, dissolve n-butylamine (2.2 equivalents; one equivalent to react and one to neutralize the generated HCl) in anhydrous DCM.

-

Add the n-butylamine solution dropwise to the prolyl chloride solution. An exothermic reaction and the formation of a precipitate (n-butylamine hydrochloride) may be observed.

-

After addition, allow the reaction to stir at room temperature overnight.

-

Workup and Purification:

-

Filter the reaction mixture to remove the n-butylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-butylpyrrolidine-2-carboxamide free base.

-

-

Salt Formation:

-

Dissolve the crude product in a minimal amount of a suitable solvent like anhydrous diethyl ether.

-

Bubble dry HCl gas through the solution, or add a pre-calculated amount of HCl in an ethereal solution.

-

The this compound will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in vacuo to yield the final product.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-butylpyrrolidine-2-carboxamide HCl.

Biological Context and Potential Applications

While specific biological activity data for this compound is not widely published, the broader class of pyrrolidine carboxamides has been extensively investigated for various therapeutic applications. The N-butyl derivative serves as a valuable scaffold for further chemical modification or as a candidate in primary screening campaigns.

| Therapeutic Area | Target/Mechanism | Related Analogs | Source(s) |

| Antibacterial | Inhibition of InhA enzyme in Mycobacterium tuberculosis | Pyrrolidine carboxamide series | [4] |

| Antibacterial | Mimics of proline-rich antimicrobial peptides | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | [2] |

| Anticonvulsant | Modulation of ion channels or CNS receptors (unspecified) | N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives | [3] |

| Analgesic / Anti-inflammatory | Used as a key intermediate for bioactive molecules | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | [5] |

The diverse biological activities demonstrated by its analogs underscore the potential of this compound as a building block in drug discovery. Its structure combines a conformationally restricted proline core with a flexible, lipophilic n-butyl chain, a feature that can be systematically modified to probe structure-activity relationships (SAR) for a given biological target.

Safety and Handling

Understanding the potential hazards of a chemical is paramount for safe laboratory practice. The available safety data for this compound indicates that it should be handled with appropriate care.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. | [1] |

| H315: Causes skin irritation. | [1] | |

| H319: Causes serious eye irritation. | [1] | |

| H335: May cause respiratory irritation. | [1] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a proline-derived chemical entity with well-defined physical properties and a straightforward synthetic pathway. While direct biological data is limited, its structural relationship to a wide range of bioactive pyrrolidine carboxamides makes it a compound of significant interest for medicinal chemistry and drug discovery. Its utility as a molecular scaffold, combined with the favorable aqueous solubility imparted by the hydrochloride salt, positions it as a valuable tool for researchers developing novel therapeutics for infectious, neurological, and inflammatory diseases. Proper adherence to safety protocols is essential when handling this compound.

References

-

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics , PubMed, Bioorganic Chemistry. [Link]

-

Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents , Research and Reviews: Journal of Chemistry. [Link]

Sources

- 1. 1236266-64-0|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-butylpyrrolidine-2-carboxamide Hydrochloride

Introduction

N-butylpyrrolidine-2-carboxamide hydrochloride is a small organic molecule of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolidine derivatives. As with any novel compound, thorough structural elucidation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific principles and data interpretation strategies.

The hydrochloride salt form of this compound introduces specific considerations for spectroscopic analysis, particularly in terms of solubility and the influence of the protonated amine on the spectral features. This guide will address these aspects in detail, providing a robust framework for obtaining and interpreting high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Select an appropriate deuterated solvent. Due to the hydrochloride salt's polarity, suitable solvents include Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a good option for observing exchangeable protons.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

If using a solvent other than D₂O, add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). For D₂O, the residual solvent peak can be used for referencing.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Predicted ¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the pyrrolidine ring, the n-butyl chain, and the amide and amine protons. The protonation of the pyrrolidine nitrogen will cause a downfield shift of the adjacent protons.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to residual HDO at 4.79 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrolidine H2 | ~4.0 - 4.2 | dd | 1H |

| Pyrrolidine H5, H5' | ~3.3 - 3.5 | m | 2H |

| Pyrrolidine H3, H3', H4, H4' | ~1.9 - 2.3 | m | 4H |

| N-CH₂ (butyl) | ~3.1 - 3.3 | t | 2H |

| CH₂ (butyl) | ~1.4 - 1.6 | m | 2H |

| CH₂ (butyl) | ~1.2 - 1.4 | m | 2H |

| CH₃ (butyl) | ~0.8 - 1.0 | t | 3H |

| Amide NH | solvent dependent, may exchange | br s | 1H |

| Pyrrolidine NH₂⁺ | solvent dependent, may exchange | br s | 2H |

-

Pyrrolidine Ring Protons: The H2 proton, being alpha to both the carbonyl group and the protonated nitrogen, is expected to be the most downfield of the ring protons. The H5 protons, adjacent to the protonated nitrogen, will also be shifted downfield. The remaining pyrrolidine protons (H3 and H4) will appear as complex multiplets in the aliphatic region.[4]

-

N-Butyl Chain Protons: The methylene group attached to the amide nitrogen will appear as a triplet. The subsequent methylene groups will be multiplets, and the terminal methyl group will be a triplet.

-

Exchangeable Protons: In D₂O, the amide NH and the pyrrolidine NH₂⁺ protons will exchange with deuterium and may not be observed. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~170 - 175 |

| Pyrrolidine C2 | ~58 - 62 |

| Pyrrolidine C5 | ~45 - 49 |

| Pyrrolidine C3, C4 | ~25 - 35 |

| N-CH₂ (butyl) | ~38 - 42 |

| CH₂ (butyl) | ~30 - 34 |

| CH₂ (butyl) | ~19 - 23 |

| CH₃ (butyl) | ~13 - 15 |

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift.

-

Pyrrolidine Carbons: The C2 carbon, attached to the carbonyl and the nitrogen, will be significantly downfield. The C5 carbon, adjacent to the nitrogen, will also be downfield. The C3 and C4 carbons will appear in the aliphatic region.

-

N-Butyl Chain Carbons: The chemical shifts of the butyl chain carbons will follow a predictable pattern, with the carbon attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, key absorptions will correspond to the amide, amine salt, and alkane functionalities.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Due to the compound being a solid, the KBr pellet method is recommended for high-quality spectra.

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[5]

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[6][7]

Data Acquisition:

-

Place the KBr pellet or Nujol mull in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.